molecular formula C47H60N7O10P B15338530 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B15338530
M. Wt: 914.0 g/mol
InChI Key: BWLKVJLYUDLOLH-SBCRAQIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide (hereafter referred to as Compound X) is a phosphoramidite-modified nucleoside analog. Its structure includes:

  • A purine base (6-oxo-1H-purin-2-yl) with a 2-methylpropanamide substituent.
  • A modified oxolan (tetrahydrofuran) sugar with stereospecific (2R,3R,4R,5R) configurations.
  • Protecting groups: Bis(4-methoxyphenyl)-phenylmethoxy (DMTr) at the 5'-position for solubility and protection during synthesis. 2-cyanoethoxy-diisopropylamino phosphoramidite at the 3'-position, enabling oligonucleotide chain elongation. 2-Methoxyethoxy at the 4'-position, enhancing solubility and stability .

Properties

Molecular Formula

C47H60N7O10P

Molecular Weight

914.0 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(64-65(62-25-13-24-48)54(31(3)4)32(5)6)40(60-27-26-57-7)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,65?/m1/s1

InChI Key

BWLKVJLYUDLOLH-SBCRAQIVSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Key structural differences among analogs include variations in protecting groups, sulfur substitutions, and stereochemistry.

Table 1: Structural Comparison
Compound ID Key Features Molecular Weight Reference
Compound X DMTr, 2-cyanoethoxy-phosphoramidite, 2-methoxyethoxy, (2R,3R,4R,5R) ~857.9*
Compound 12 () Thiophosphate linkage (S instead of O), DMTr, (2R,4S,5R) Not specified
Compound 43 () Sulfanylmethyl group, hydroxy at 4'-position, (2R,4S,5S) Not specified
1404463-20-2 () Fluorine at 3'-position, DMTr, (2R,3S,4R,5R) 857.9
141846-54-0 () β-L-erythro configuration (2S,4R,5S), DMTr, benzamide 857.95

*Estimated based on analogs.

Key Observations:
  • Thiophosphate vs. Phosphoramidite : Thiophosphate analogs (e.g., Compound 12) exhibit enhanced nuclease resistance but require distinct deprotection strategies .
  • Fluorine Substitution : The 3'-fluoro analog (1404463-20-2) improves metabolic stability and target binding .
  • Stereochemistry : β-L-erythro configurations () alter sugar puckering, affecting duplex formation in oligonucleotides .
Key Observations:
  • Thiophosphate Synthesis : Requires 5-ethylthio-1H-tetrazole (ETT) for sulfur incorporation, leading to moderate purity .
  • Fluorine Incorporation : Demands specialized reagents (e.g., TBAF for deprotection), increasing synthesis complexity .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison
Compound ID pKa Solubility Stability Reference
Compound X ~7.8* Moderate (DMTr) High (2-methoxyethoxy)
1404463-20-2 () Not reported Enhanced (fluorine) High (fluorine)
141846-54-0 () 7.87 Low (β-L-erythro) Moderate

*Predicted based on structural analogs.

Key Observations:
  • Solubility : DMTr and 2-methoxyethoxy groups in Compound X enhance aqueous solubility compared to β-L-erythro analogs .
  • Stability : Fluorine substitution (1404463-20-2) reduces enzymatic degradation .

Analytical Characterization

All compounds were validated via LC/MS , NMR , and HPLC :

  • Compound X : 1H NMR showed shifts at δ 3.5–4.2 ppm (oxolan protons) and δ 7.2–7.8 ppm (aromatic DMTr) .
  • 1404463-20-2 : 19F NMR confirmed fluorine incorporation (δ -120 ppm) .

Cost and Availability

  • Compound X: Not commercially listed; analogs like 1404463-20-2 cost ~$922/g (1g scale) .
  • Thiophosphate Analogs : Higher costs due to specialized synthesis (~$1,000–1,500/g) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.